E3 ligase Ligand-Linker Conjugate 46

PROTAC linker design conformational rigidity molecular complexity

PROTAC SAR studies using flexible PEG-linked VHL conjugates often yield ambiguous, linker-dependent degradation profiles. Conjugate 46 solves this with a rigid piperidine-azetidine linker that imposes a defined spatial orientation on the VHL ligand, enabling reproducible ternary complex topology investigations. • XLogP 3.4 & MW 785.0 g/mol: enhanced membrane partitioning for lipid-rich targets • tert-Butyl ester terminus: orthogonal acid-labile protection for late-stage deprotection • ≥98% purity, ambient shipping; stock available for rapid global dispatch

Molecular Formula C40H60N6O8S
Molecular Weight 785.0 g/mol
Cat. No. B12368580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 46
Molecular FormulaC40H60N6O8S
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CCOCC(=O)OC(C)(C)C)O
InChIInChI=1S/C40H60N6O8S/c1-26-35(55-25-42-26)28-10-8-27(9-11-28)19-41-37(50)32-18-29(47)20-46(32)38(51)36(39(2,3)4)43-33(48)23-44-14-12-30(13-15-44)53-31-21-45(22-31)16-17-52-24-34(49)54-40(5,6)7/h8-11,25,29-32,36,47H,12-24H2,1-7H3,(H,41,50)(H,43,48)/t29-,32+,36-/m1/s1
InChIKeyLAJQWRBUOVSXTL-YRGOHLIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-Linker Conjugate 46: VHL-Based PROTAC Intermediate with a Structurally Distinct Piperidine-Azetidine Linker


E3 ligase Ligand-Linker Conjugate 46 is a heterobifunctional building block for proteolysis-targeting chimeras (PROTACs), consisting of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC tethered to a proprietary linker [1]. The compound serves as a key synthetic intermediate that enables modular assembly of complete PROTAC molecules . Its VHL-recruiting moiety is based on the VH032 pharmacophore, which binds the VHL protein with high affinity and recruits the E3 ubiquitin ligase complex to induce proximity-dependent ubiquitination and subsequent proteasomal degradation of a target protein [2].

Why Substituting E3 Ligase Ligand-Linker Conjugate 46 with a Generic VHL-PEG Conjugate Can Compromise PROTAC Design


VHL-based ligand-linker conjugates are not interchangeable due to profound differences in linker composition, which govern critical molecular properties including conformational flexibility, lipophilicity, solubility, and the geometry of the resulting ternary complex [1]. While many VHL conjugates employ simple polyethylene glycol (PEG) or alkyl chains, Conjugate 46 incorporates a rigidified heterocyclic linker containing piperidine and azetidine rings, as well as a tert-butyl ester terminal group [2]. These structural features directly influence the compound's physicochemical profile—specifically its higher molecular weight, elevated lipophilicity, and reduced DMSO solubility relative to common PEG-based alternatives . Substituting Conjugate 46 with a generic VHL-PEG conjugate without adjusting the synthetic strategy or downstream PROTAC design can lead to divergent solubility, permeability, and ternary complex formation efficiency, thereby invalidating comparative structure-activity relationship (SAR) studies.

Quantitative Differentiation of E3 Ligase Ligand-Linker Conjugate 46 from Common VHL Ligand-Linker Conjugates


Linker Structural Complexity: Piperidine-Azetidine Core vs. Linear PEG Chains

Unlike widely used VHL ligand-linker conjugates that employ linear PEG or alkyl chains, Conjugate 46 features a rigidified linker composed of piperidine and azetidine heterocycles, terminated with a tert-butyl ester [1]. This structural differentiation is quantifiable via computed molecular descriptors: Conjugate 46 exhibits a Complexity score of 1290 and 18 rotatable bonds, whereas the simpler (S,R,S)-AHPC-PEG4-NH2 (VHL Ligand-Linker Conjugate 4) has a lower Complexity of 799 and 12 rotatable bonds . The increased rigidity and heteroatom content of Conjugate 46 directly impact the conformational landscape of the assembled PROTAC, potentially influencing ternary complex geometry and degradation efficiency [2].

PROTAC linker design conformational rigidity molecular complexity

Lipophilicity (XLogP) and Molecular Weight: A More Hydrophobic, Higher-Mass Intermediate

Conjugate 46 exhibits a substantially higher computed lipophilicity (XLogP3-AA = 3.4) and molecular weight (785.0 g/mol) compared to representative PEG-based VHL conjugates [1]. For instance, (S,R,S)-AHPC-PEG4-NH2 has an XLogP of approximately 2.4 and MW of 663.8 g/mol . This elevated lipophilicity arises from the incorporation of hydrophobic heterocyclic and tert-butyl moieties within the linker and can influence the passive membrane permeability and intracellular distribution of the final PROTAC [2].

physicochemical properties lipophilicity PROTAC optimization

DMSO Solubility: Significantly Lower Solubility vs. PEG-Based Conjugates

Conjugate 46 has a reported DMSO solubility of 10 mM , which is markedly lower than that of many PEG-containing VHL ligand-linker conjugates. For example, (S,R,S)-AHPC-PEG4-NH2 exhibits a DMSO solubility of 153 mg/mL (approximately 230 mM) . This 23-fold difference in molar solubility underscores the impact of the lipophilic, heterocyclic linker on the compound's behavior in organic solvents commonly used for stock solution preparation and downstream conjugation reactions.

solubility formulation PROTAC synthesis

Terminal Functional Group: tert-Butyl Ester Enables Orthogonal Protection Strategies

The linker of Conjugate 46 terminates in a tert-butyl ester group [1], in contrast to the more common primary amine (e.g., (S,R,S)-AHPC-C5-NH2) or carboxylic acid functionalities found in many VHL conjugates . The tert-butyl ester serves as an orthogonal protecting group that can be selectively cleaved under acidic conditions to reveal a carboxylic acid for subsequent amide coupling, while remaining stable under basic or nucleophilic conditions that would deprotect or react with alternative linkers. This distinct reactivity profile provides an additional dimension of synthetic control during multi-step PROTAC assembly.

synthetic chemistry protecting group strategy PROTAC assembly

Optimal Use Cases for E3 Ligase Ligand-Linker Conjugate 46 Based on Differentiated Properties


PROTAC SAR Studies Requiring a Conformationally Constrained Linker Scaffold

The rigid piperidine-azetidine linker of Conjugate 46 imposes a defined spatial orientation on the VHL ligand relative to the target protein-binding moiety [1]. This constrained geometry is valuable for structure-activity relationship (SAR) investigations where subtle alterations in ternary complex topology can dramatically affect degradation efficiency. Researchers seeking to probe the optimal linker geometry for a challenging protein target may find that Conjugate 46 provides a distinct conformational starting point not achievable with flexible PEG or alkyl linkers [2].

Synthesis of PROTACs Intended for Membrane-Permeable or Lipophilic Environments

With an XLogP of 3.4 and molecular weight of 785.0 g/mol, Conjugate 46 contributes significantly to the overall lipophilicity of the final PROTAC [1]. This property is particularly advantageous when targeting proteins residing in lipid-rich compartments (e.g., membrane-bound receptors, organelles) or when designing PROTACs intended to passively diffuse across cellular membranes. The elevated lipophilicity relative to PEG-based VHL conjugates can enhance membrane partitioning, though it must be balanced against potential solubility limitations [2].

Multi-Step Synthetic Sequences Requiring Orthogonal Deprotection

The tert-butyl ester terminus of Conjugate 46 provides an acid-labile protecting group that is orthogonal to many common functionalities encountered in PROTAC synthesis [1]. This allows for selective deprotection to reveal a carboxylic acid after other synthetic manipulations have been completed, streamlining the assembly of complex PROTACs. This feature is particularly beneficial in parallel synthesis campaigns or when coupling to acid-sensitive target protein ligands [2].

Comparative Studies Exploring Linker-Dependent Cell Permeability

Recent literature demonstrates that linker composition profoundly impacts the passive cell permeability of VHL-based PROTACs, with differences in conformational folding and polar surface area shielding playing key roles [1]. Conjugate 46, with its unique heterocyclic linker and relatively high topological polar surface area (TPSA = 191 Ų), offers a distinct physicochemical profile for head-to-head permeability comparisons against PEG- or alkyl-linked VHL conjugates [2]. Such studies can yield fundamental insights into the design principles governing PROTAC cellular uptake.

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